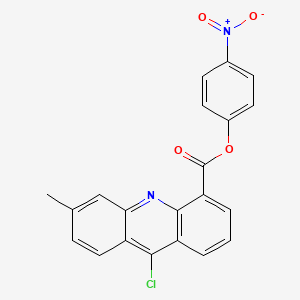
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group, a chloro group, a methyl group, and an acridine carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Acridine Formation: The acridine moiety is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group with the nitrophenyl group, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The nitrophenyl group may also participate in redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling agent in organic synthesis.
9-Chloroacridine: Known for its anticancer properties.
6-Methylacridine: Used in the synthesis of dyes and pigments.
Uniqueness
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and participate in redox reactions makes it a valuable compound for research in medicinal chemistry and molecular biology.
Propiedades
Número CAS |
78847-69-5 |
|---|---|
Fórmula molecular |
C21H13ClN2O4 |
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 9-chloro-6-methylacridine-4-carboxylate |
InChI |
InChI=1S/C21H13ClN2O4/c1-12-5-10-15-18(11-12)23-20-16(19(15)22)3-2-4-17(20)21(25)28-14-8-6-13(7-9-14)24(26)27/h2-11H,1H3 |
Clave InChI |
INEMBLDSWFWQRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(C=CC=C3C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C(=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
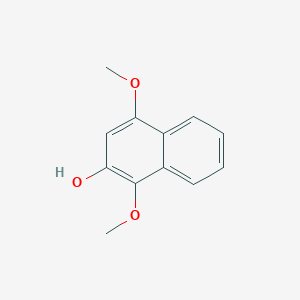
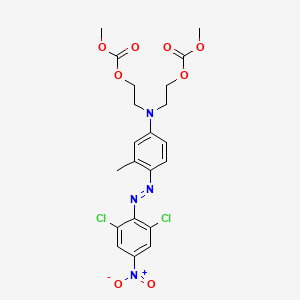
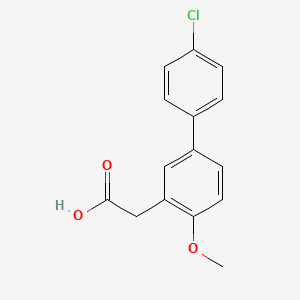
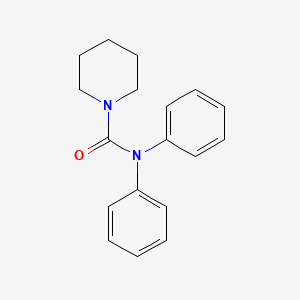
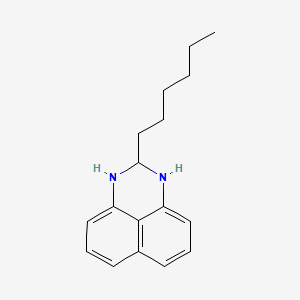
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)

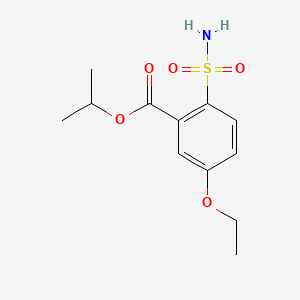
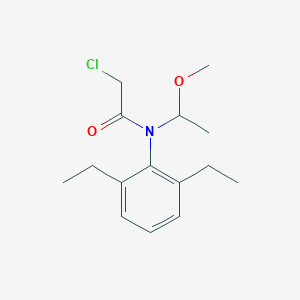
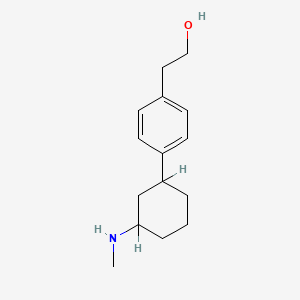
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
